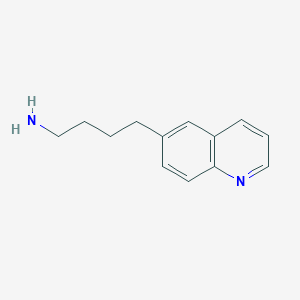

4-(Quinolin-6-yl)butan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

4-quinolin-6-ylbutan-1-amine |

InChI |

InChI=1S/C13H16N2/c14-8-2-1-4-11-6-7-13-12(10-11)5-3-9-15-13/h3,5-7,9-10H,1-2,4,8,14H2 |

InChI Key |

UMQMWXSGIBLLMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCCCN)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Characterization

Synthesis of 4-(Quinolin-6-yl)butan-1-amine

The construction of this compound involves a multi-step process that can be approached through various synthetic philosophies.

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of this compound reveals several potential disconnection points. A primary strategy involves the disconnection of the butylamine (B146782) side chain from the quinoline (B57606) core. This leads to the identification of a quinoline precursor, such as 6-substituted quinoline, and a C4 amine-containing synthon. For instance, a common precursor for the quinoline moiety could be a derivative of 6-aminoquinoline (B144246) or 6-haloquinoline. The butylamine chain can be introduced via nucleophilic substitution or other coupling reactions.

Another approach focuses on building the quinoline ring onto a pre-existing benzene (B151609) ring bearing the butylamine or a protected precursor side chain. This would involve classic quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer reactions, starting from an appropriately substituted aniline (B41778) derivative. iipseries.orgorientjchem.org For example, a precursor could be 4-(4-aminophenyl)butan-1-amine or a protected version thereof.

Key precursors identified through these analyses include:

6-Haloquinolines (e.g., 6-bromoquinoline (B19933) or 6-chloroquinoline)

6-Aminoquinoline

4-(4-Aminophenyl)butan-1-amine (or its protected derivatives)

Various C4 synthons with a terminal amine or a masked amine functionality (e.g., 4-bromobutan-1-amine, N-(4-bromobutyl)phthalimide)

Convergent and Linear Synthetic Pathways

Both convergent and linear synthetic strategies can be employed for the synthesis of this compound.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

For quinoline synthesis, various catalysts have been explored, including acids (like polyphosphoric acid), bases, and metal catalysts (such as ruthenium, copper, and palladium). nih.govsioc-journal.cnmdpi.comacs.org The choice of catalyst can significantly impact the reaction's efficiency and selectivity. For instance, the Friedländer synthesis, a common method for preparing quinolines, can be catalyzed by both acids and bases. iipseries.orgorientjchem.org The use of recyclable catalysts, such as Ag(I)-exchanged Montmorillonite K10, has also been investigated to develop more environmentally friendly protocols. clockss.org

Solvent selection is another critical factor. While some reactions are performed under solvent-free conditions, others require specific solvents to facilitate the reaction and improve yields. clockss.orgjocpr.com Temperature control is also essential, as many of the reactions involved in quinoline synthesis are temperature-sensitive. sioc-journal.cnclockss.org

The table below summarizes some optimized conditions for general quinoline synthesis, which can be adapted for the synthesis of this compound.

| Reaction Type | Catalyst | Solvent | Temperature | Yield Range | Reference |

| Friedländer Synthesis | Ruthenium Complexes | - | Optimized | 69-94% | sioc-journal.cn |

| Döebner-von Miller | Ag(I)-exchanged Montmorillonite K10 | Solvent-free | 120 °C | Good to Excellent | clockss.org |

| Friedländer Synthesis | Polyphosphoric Acid | Solvent-free | 90 °C | - | acs.org |

| Amine-Aldehyde Condensation | Chloramine-T | Acetonitrile | Reflux | Very Good | researchgate.net |

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound, where a stereocenter might be present in the butylamine chain, requires stereoselective synthetic methods. Asymmetric catalysis is a powerful tool for achieving high enantioselectivity. unibo.it

One approach involves the use of chiral ligands in metal-catalyzed reactions. thieme-connect.comresearchgate.net For instance, chiral phosphine-quinoline ligands have been shown to be effective in palladium-catalyzed asymmetric allylic alkylation reactions. thieme-connect.com Similarly, chiral phosphoric acid (CPA) catalysis has been utilized in the stereoselective synthesis of quinoline derivatives. unibo.itrsc.org

Another strategy is to use a chiral auxiliary. A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. unibo.it The use of chiral starting materials, such as chiral amino alcohols, can also be employed to introduce stereocenters into the final molecule. thieme-connect.comresearchgate.net

Synthesis of Structurally Related Quinoline-Butanamine Derivatives

The synthetic methodologies described for this compound can be adapted to produce a variety of structurally related quinoline-butanamine derivatives with different substitution patterns on the quinoline ring.

Variations in the Quinoline Ring Substitution Pattern

The substitution pattern on the quinoline ring can be varied by using different starting materials in the quinoline synthesis or by post-synthesis modification of the quinoline core.

Starting Material Variation: Classic quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions allow for the incorporation of various substituents on the benzene ring of the quinoline nucleus by starting with appropriately substituted anilines or o-aminoaryl ketones. iipseries.orgorientjchem.org For example, using a substituted aniline in a Skraup reaction will result in a quinoline with the corresponding substituent on the benzo portion of the ring system. iipseries.org The Conrad-Limpach synthesis is another versatile method that can produce a wide range of substituted quinoline derivatives by using different aromatic amines and β-ketoesters. orientjchem.org

Post-Synthesis Modification: Once the quinoline ring is formed, further modifications can be made. For instance, electrophilic aromatic substitution reactions can introduce substituents at various positions. The reactivity of the quinoline ring towards electrophiles is position-dependent. Nucleophilic aromatic substitution can also be employed, particularly on quinolines bearing leaving groups like halogens. beilstein-journals.org For example, 4-chloroquinolines can react with amines to introduce substituents at the 4-position. google.com

The following table lists some examples of structurally related quinoline derivatives with varied substitution patterns that have been synthesized.

| Compound Name | Key Synthetic Method | Starting Materials | Reference |

| 2-Phenylquinoline | Döebner-von Miller Reaction | Aniline, Cinnamaldehyde | clockss.org |

| Substituted 3-Iodoquinolines | Three-component reaction | - | mdpi.com |

| 3-Substituted Quinolin-2(1H)-ones | Pd-catalyzed coupling-cyclization | 2-Iodoaniline, α,β-unsaturated carbonyl compounds | nih.gov |

| 1-(4-Phenylquinolin-2-yl)propan-1-one | Friedländer Synthesis | 2-Aminobenzophenone, Pentan-2,3-dione | acs.org |

| 6-Aryl-4-azidocinnolines | Richter Cyclization | Substituted Triazenes | mdpi.com |

| 3-Propylimidazo[1,5-a]quinoline | Cyclocondensation | 1-(Quinolin-2-yl)butan-1-amine, Nitromethane | beilstein-journals.org |

| N-(4-(4-(Quinolin-4-yl)piperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide | Amide Coupling | Imidazo[1,2-a]pyridine-2-carboxylic acid, 4-(4-(Quinolin-4-yl)piperazin-1-yl)butan-1-amine | nih.gov |

Modifications of the Butyl Amine Side Chain

The butylamine side chain of the parent compound is a frequent target for chemical modification to modulate the molecule's physicochemical properties. Research into analogous 4-aminoquinoline (B48711) structures demonstrates that alterations to this side chain are critical for influencing biological activity and metabolic stability. nih.govnih.govresearchgate.net

Common modifications include varying the length of the alkyl chain and altering the nature of the terminal amine group. nih.govresearchgate.net For instance, the diethylamino functionality common in related antimalarial compounds has been replaced with more metabolically stable groups such as tert-butyl, piperidyl, pyrrolidino, and morpholino moieties. nih.gov These substitutions aim to create analogues with enhanced properties. nih.gov

Further strategies involve replacing the entire n-butyl chain with other functional groups. In related quinoline systems, an n-butyl group has been substituted with an ethyl ester to reduce lipophilicity. rsc.org While this modification can improve hydrophilicity, the ester group itself presents a potential liability for in-vivo hydrolysis. rsc.org To address this, the ester can be further modified, for example, by reduction to an alcohol, which can then be alkylated to form more stable ether derivatives. rsc.org Additionally, the introduction of amide bonds within the side chain has been explored, although these can also be liable to in-vivo degradation, prompting the synthesis of derivatives with reduced amide bond character to enhance stability. nih.gov

Incorporation of Additional Heterocyclic Moieties

The quinoline scaffold serves as a versatile platform for the attachment of other heterocyclic systems, leading to the creation of hybrid molecules with unique chemical properties. This molecular hybridization is a prominent strategy in the development of new chemical entities. rsc.orgrsc.org

A variety of heterocyclic rings have been successfully tethered to quinoline cores. These include:

Triazines: s-Triazine has been linked to a quinoline scaffold, sometimes utilizing a piperidin-3-ylmethanamine (B1584787) linker to form complex molecular hybrids. rsc.org

Imidazoles: The creation of quinoline-imidazole hybrids has been reported as a strategy in medicinal chemistry. nih.gov

Pyrazoles and Thiazoles: Novel derivatives have been synthesized where the quinoline moiety is linked to pyrazole (B372694) and thiazole (B1198619) rings. nih.gov In some architectures, this results in fused systems such as pyrazolo[3,4-b]quinolines. rroij.comresearchgate.net

Piperidine (B6355638), Pyrrolidine (B122466), and Morpholine: These saturated heterocycles are frequently attached to a quinoline core, often via a linker such as an acrylamide (B121943) group, to modify the compound's properties. frontiersin.org

The synthesis of these complex structures often involves multi-step reaction sequences, resulting in quinoline-annulated polyheterocyclic frameworks. mdpi.com These synthetic efforts highlight the quinoline nucleus's role as a foundational building block for constructing diverse and complex heterocyclic compounds. core.ac.uk

Comprehensive Analytical and Spectroscopic Characterization

The structural elucidation and confirmation of this compound and its derivatives rely on a suite of advanced analytical techniques. Spectroscopic methods provide detailed information about the molecular structure, while elemental analysis confirms the empirical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is indispensable for the structural characterization of quinoline derivatives. nih.govniscpr.res.in Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectra of quinoline derivatives, protons on the heterocyclic ring typically appear as doublets and multiplets in the aromatic region (δ 7.0-9.0 ppm). frontiersin.orgnih.gov The protons of the butylamine side chain would be expected in the aliphatic region (δ 1.0-4.0 ppm). The specific chemical shifts and coupling constants are diagnostic for the substitution pattern on the quinoline ring and the conformation of the side chain. frontiersin.org

In ¹³C NMR spectra, the carbon atoms of the quinoline ring typically resonate in the range of δ 100-160 ppm. core.ac.uknih.gov The chemical shifts of the aliphatic carbons in the side chain appear further upfield. The data gathered from both ¹H and ¹³C NMR are used in tandem to unambiguously assign the structure of the synthesized compounds. nih.govniscpr.res.in

Table 1: Representative ¹H and ¹³C NMR Data for Quinoline Derivatives

| Compound Type | Nucleus | Chemical Shift (δ) Range (ppm) | Assignment | Source |

|---|---|---|---|---|

| (E)-3-(6-bromoquinolin-4-yl)-N-cyclopropylacrylamide | ¹H | 8.95 (d), 8.42 (d), 8.07 (d), 8.01 (d), 7.97-7.91 (dd), 7.71 (d) | Quinoline Ring Protons | frontiersin.org |

| ¹H | 2.82 (m), 0.73 (m), 0.53 (m) | Cyclopropyl Amide Side Chain Protons | ||

| Quinoline-piperidine hybrid | ¹³C | 105.26-161.44 | Quinoline & Aromatic Carbons | core.ac.uk |

| ¹³C | 42.10, 45.48, 51.20, 55.18 | Aliphatic Side Chain & Piperidine Carbons |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized compounds. mdpi.comnih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's empirical formula. niscpr.res.inacs.org The comparison between the calculated mass for a proposed formula and the experimentally found mass serves as strong evidence for the compound's identity. rsc.org

Table 2: Example High-Resolution Mass Spectrometry (HRMS) Data for Quinoline Derivatives

| Compound/Formula | Calculated m/z | Found m/z | Source |

|---|---|---|---|

| C₂₁H₂₄N₄O | 381.2332 | 381.2337 | acs.org |

| C₁₆H₁₁NO₂ [M-H]⁻ | 249.0790 | 248.0716 | rsc.org |

| 2-(6-Methyl-2-phenylquinolin-4-yl)ethan-1-ol | 276.1410 | 276.1413 | rsc.org |

| 2-(2-(4-Chlorophenyl)-6-methylquinolin-4-yl)ethan-1-ol | 310.1020 | 310.1024 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.govmesamalaria.org For this compound and its derivatives, the IR spectrum provides key information.

Characteristic absorption bands include:

N-H Stretching: The primary amine (-NH₂) group of the parent compound would show characteristic stretches in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain are found just below 3000 cm⁻¹. rsc.org

C=N and C=C Stretching: The vibrations of the quinoline ring's double bonds (C=N and C=C) produce a series of sharp bands in the 1450-1620 cm⁻¹ region. arabjchem.orgmdpi.com

C-N Stretching: The stretching vibration for the C-N bond is typically observed in the 1250-1350 cm⁻¹ range. mdpi.com

Table 3: Characteristic Infrared (IR) Absorption Bands for Quinoline Derivatives

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group/Moiety | Source |

|---|---|---|---|

| 3308 | O-H or N-H Stretch | Alcohol or Amine | rsc.org |

| 3061 | C-H Stretch | Aromatic Ring | rsc.org |

| 2933, 2866 | C-H Stretch | Aliphatic Chain | rsc.org |

| 1500-1620 | C=C and C=N Stretch | Quinoline Ring | arabjchem.org |

| 1256–1325 | C–N Stretch | Quinoline Ring | mdpi.com |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure compound. mesamalaria.orgnih.gov This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, serves as a fundamental confirmation of a compound's purity and empirical formula. researchgate.netcore.ac.uk This technique is often used alongside spectroscopic methods for comprehensive characterization.

Table 4: Example Elemental Analysis Data for Quinoline Derivatives

| Compound/Formula | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|

| C₂₂H₂₆N₄O₂ (A quinoline-piperidine hybrid) | C | 69.82 | 69.80 | core.ac.uk |

| H | 6.92 | 6.91 | ||

| N | 14.80 | 14.78 | ||

| C₁₆H₁₄N₄O (A triazolo-quinoline derivative) | C | 62.52 | 62.40 | researchgate.net |

| H | 4.26 | 4.27 | ||

| N | 22.78 | 22.84 |

X-ray Crystallography for Solid-State Structure Elucidation (if applicable to quinoline derivatives)

X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For quinoline derivatives, this method provides invaluable insights into the precise molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, the extensive application of this technique to a wide array of quinoline derivatives underscores its profound importance in the structural elucidation of this class of compounds.

The process of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The subsequent diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms in the crystal, is meticulously recorded. Through complex mathematical analysis of this pattern, a detailed three-dimensional model of the electron density of the molecule can be constructed, from which the precise positions of the atoms are determined.

Studies on various quinoline derivatives have successfully employed X-ray crystallography to reveal key structural features. For instance, the analysis of other quinoline compounds has often revealed a monoclinic crystal system, a common arrangement for such molecules. eurjchem.comchemmethod.comresearchgate.netcambridge.org The elucidation of the crystal structure allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity and conformation.

Furthermore, X-ray crystallography is instrumental in identifying and characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for the stability of the crystal structure. chemmethod.com In many quinoline derivatives, intermolecular interactions like C-H···O and C-H···N hydrogen bonds play a significant role in the formation of the supramolecular architecture. eurjchem.comchemmethod.com The packing diagrams derived from crystallographic data illustrate how individual molecules are arranged in the unit cell, providing a deeper understanding of the solid-state properties of the material. rsc.org

The tables below present representative crystallographic data for two different quinoline derivatives, illustrating the type of detailed structural information that can be obtained through single-crystal X-ray diffraction analysis.

Table 1: Crystal Data and Structure Refinement for 5-nitroquinolin-8-yl-3-bromobenzoate eurjchem.com

| Parameter | Value |

|---|---|

| Empirical formula | C₁₆H₉BrN₂O₄ |

| Formula weight | 389.17 |

| Temperature | 296(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 7.3913(3) Åb = 10.1193(5) Åc = 19.1674(8) Å |

| α = 90°β = 94.733(2)°γ = 90° | |

| Volume | 1428.31(11) ų |

Table 2: Crystal Data and Structure Refinement for a Quinoline Dicarbamic Acid Derivative chemmethod.com

| Parameter | Value |

|---|---|

| Empirical formula | C₁₈H₂₁N₃O₇ |

| Formula weight | 391.38 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 11.232(3) Åb = 10.999(2) Åc = 15.195(4) Å |

| α = 90°β = 109.11(2)°γ = 90° | |

| Volume | 1772.3(7) ų |

In the absence of a crystal structure for this compound, computational modeling techniques, such as Density Functional Theory (DFT), can be employed to predict its geometric parameters. However, experimental validation through X-ray crystallography remains the gold standard for solid-state structural elucidation. The insights gained from such studies are fundamental for understanding structure-property relationships and for the rational design of new materials.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Evaluation of Substituent Effects on Biological Efficacy

The biological activity of quinoline-based compounds is significantly influenced by the nature and position of substituents on the heterocyclic ring system. nih.govpreprints.org Even minor structural modifications can lead to substantial changes in a molecule's solubility, stability, and affinity for specific biological targets. nih.gov The introduction of various functional groups allows for the fine-tuning of electronic, steric, and lipophilic properties, which in turn dictates the compound's pharmacokinetic and pharmacodynamic profile.

| Substituent Type | Position | General Effect on Activity | Reference Compound Example | Finding |

| Halogen (Fluorine) | Phenyl ring at position 4 | Increased potency | 4-Fluoro derivative | Out-performed chlorine and methyl analogs. core.ac.uk |

| Halogen (Chlorine) | Quinoline (B57606) ring at position 6 | Increased activity | 6-Chloro derivative | Introduction of a 6-Cl atom originates derivatives with higher antileishmanial activities. mdpi.com |

| Methyl | Quinoline ring at position 5 | More potent anticancer activity | 5-Methyl derivative | More potent against cancer cells than C-6 substituted derivatives. biointerfaceresearch.com |

| Bulky Groups | Quinoline ring at position 7 | Enhanced antiproliferative activity | 7-Alkoxy derivative | Big and bulky substituents at position-7 facilitated antiproliferative activity. core.ac.uk |

Role of the Butylamine (B146782) Chain Length and Branching

Studies have shown that there is often an optimal chain length for maximum potency. For instance, in a series of 4-aminoquinoline-phthalimide derivatives, the antiplasmodial activity varied with the spacer length, with a two-carbon linker showing superior activity compared to one- or three-carbon linkers. core.ac.uk Similarly, in another series of chalcone (B49325) and quinoline hybrids, a longer alkyl linker (three carbons) conferred better antimalarial activity than a shorter one (two carbons). nih.gov However, a clear, universally applicable correlation between alkyl chain length and activity is not always observed, suggesting that the ideal linker length is specific to the compound series and its biological target. frontiersin.org For some quinoline derivatives, a three-carbon linker was found to be more suitable for anti-inflammatory activity than linkers with four or six carbons. core.ac.uk This highlights that the four-carbon chain of 4-(Quinolin-6-yl)butan-1-amine is a critical structural feature, and any modification to its length or the introduction of branching would likely have a significant impact on its biological profile.

| Compound Series | Linker Length | Observation | Biological Activity |

| Ibuprofen-quinolinyl hybrids | 3 carbons | More suited for higher activity | Anti-inflammatory core.ac.uk |

| Ibuprofen-quinolinyl hybrids | 4 and 6 carbons | Less active than 3-carbon linker | Anti-inflammatory core.ac.uk |

| 4-aminoquinoline-phthalimides | 2 carbons (n=2) | Most potent in series (IC50 = 30.2 nM) | Antiplasmodial core.ac.uk |

| 4-aminoquinoline-phthalimides | 3 carbons (n=3) | Less potent than 2-carbon linker (IC50 = 43.2 nM) | Antiplasmodial core.ac.uk |

| Chalcone-quinoline hybrids | 3 carbons (n=3) | Better activity than shorter linker | Antimalarial nih.gov |

Influence of Amino Group Basicity and Nature (Primary, Secondary, Tertiary)

The basicity and nature of the terminal amino group are fundamental to the biological activity of many quinoline derivatives. acs.org The nitrogen atom's ability to be protonated at physiological pH influences the molecule's solubility, cell permeability, and potential for ionic interactions with target macromolecules. researchgate.net The nature of the amine—whether it is primary, secondary, or tertiary—also affects its steric profile and hydrogen bonding capacity.

| Amine Type | Substituent | Effect on Basicity | General Effect on Activity |

| Primary (-NH2) | - | Baseline | Active, but potentially less than secondary/tertiary amines. rsc.org |

| Secondary (-NHR) | Ethyl | - | Similar potency to primary amine in one study. rsc.org |

| Tertiary (-NR2) | Dimethyl | High | Improved activity; smaller dialkyl groups enhance efficacy. acs.orgrsc.org |

| Tertiary (cyclic) | Piperidine (B6355638) | High | Potent activity. acs.org |

| Aromatic | Phenyl | Reduced | Reduced activity due to bulk. rsc.org |

Strategic Modifications on the Quinoline Nucleus

Strategic modification of the quinoline nucleus itself is a cornerstone of SAR studies, allowing for the optimization of a compound's therapeutic potential. arabjchem.org

Halogenation Effects

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinoline ring is a common and effective strategy to modulate biological activity. Halogens can alter a molecule's lipophilicity, metabolic stability, and electronic distribution. core.ac.ukfrontiersin.org The position of the halogen is critical. For instance, the presence of a chlorine atom at the 7-position of the 4-aminoquinoline (B48711) scaffold is often considered essential for antimalarial activity. slideshare.net In other cases, introducing a chlorine atom at the 6-position has been shown to result in derivatives with higher antileishmanial activity. mdpi.com The specific halogen also matters; fluorine substituents have been reported to confer greater potency than chlorine in certain compound series. core.ac.uk The introduction of halogens can also enhance metabolic stability. nih.gov

Methoxy (B1213986) and Hydroxyl Group Positioning

The placement of methoxy (-OCH3) and hydroxyl (-OH) groups on the quinoline nucleus can significantly impact biological activity through their ability to act as hydrogen bond donors or acceptors and by altering electronic properties. frontiersin.org The presence of a 6-methoxy group is a well-known feature of many 8-aminoquinoline (B160924) antimalarials, where it is shown to enhance activity. who.int In contrast, replacing hydroxyl groups with methoxy functionalities has been associated with lower activity in some series, suggesting that the hydrogen-bonding capability of the -OH group is crucial for interaction with the target. frontiersin.org Research has also highlighted the potent inhibitory effects of quinolines containing hydroxyl and methoxy groups at the C-8 position against various cancer cell lines. nih.govresearchgate.net Altering the position of a hydroxyl group can affect the molecule's hydrogen-bonding capacity and lipophilicity, which can shift receptor affinity. nih.gov

Electronic and Steric Factors of Aromatic/Heteroaromatic Substituents

The introduction of additional aromatic or heteroaromatic rings to the quinoline scaffold can influence activity through steric and electronic effects. These substituents can engage in π–π stacking interactions with biological targets. rsc.org The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can affect the reactivity and basicity of the quinoline ring system. acs.orgnih.gov For example, electron-donating groups generally favor π–π interactions and can increase the basicity of the quinoline nitrogen. rsc.orgquimicaorganica.org

Steric factors are also paramount. While bulky substituents at certain positions can enhance activity, at other positions they can be detrimental. core.ac.ukrsc.org For instance, the introduction of a bulky phenyl group on a side-chain amine reduced activity, whereas large substituents at the 7-position of the quinoline nucleus enhanced it in a different series. core.ac.ukrsc.org The interplay between the size, shape, and electronic nature of these substituents is a key consideration in the rational design of new quinoline-based therapeutic agents. mdpi.comfrontiersin.org

Biological Activities and Mechanistic Investigations in Preclinical Research

Anticancer and Antiproliferative Activity in In Vitro Models

The evaluation of novel chemical entities for anticancer potential routinely begins with in vitro screening against various cancer cell lines. This approach allows for the assessment of a compound's cytotoxic and antiproliferative effects and provides insights into its potential therapeutic efficacy.

The cytotoxic effects of quinoline (B57606) derivatives have been evaluated against a panel of human cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), HeLa (cervical cancer), and K562 (chronic myelogenous leukemia).

The cytotoxicity of quinoline derivatives is influenced by the nature and position of substituents on the quinoline ring system. Research on various substituted quinolines has demonstrated that these modifications can significantly impact their antiproliferative potency against different cancer cell lines nih.gov.

Table 1: Cytotoxicity of Selected Quinoline Derivatives Against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| 4-Aminoquinoline (B48711) analog | MDA-MB-231 | 6.32 | nih.gov |

| Pyrano-pyridine derivative | K562 | 20 | nih.gov |

| Galantamine HBr (contains a different heterocyclic core) | HeLa | 30 | pensoft.net |

This table presents data for related or comparator compounds to provide context for the potential activity of quinoline derivatives.

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Research into quinoline derivatives suggests that their anticancer effects are mediated through various mechanisms, including enzyme inhibition, induction of programmed cell death (apoptosis), and interference with the cell cycle and DNA integrity.

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival Current time information in BT.nih.gov. The inhibition of Hsp90 is a promising strategy in cancer therapy nih.gov. A high-throughput screening identified an 8-aminoquinoline (B160924) derivative as a moderate inhibitor of Hsp90 nih.gov. Further studies on synthetic aminoquinoline analogs revealed micromolar activities in both fluorescent polarization assays and cell-based western blot assays, establishing aminoquinolines as a new class of Hsp90 inhibitors nih.gov. These inhibitors can induce the degradation of Hsp90 client proteins, such as Her2, which is crucial for the growth of certain cancer cells nih.gov.

Topoisomerase I Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy nih.gov. Several quinoline-containing compounds have been reported as potential topoisomerase I inhibitors nih.gov. These agents can stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately cell death nih.gov. While camptothecin (B557342) and its analogs are well-known quinoline-based topoisomerase I inhibitors, research into other quinoline derivatives continues to identify new compounds with this mechanism of action mdpi.com.

ERK2 Inhibition: The extracellular signal-regulated kinase 2 (ERK2) is a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer and controls cell proliferation, differentiation, and survival nih.govnih.gov. The direct inhibition of ERK1/2 is a promising therapeutic strategy nih.govnih.gov. Studies have identified certain quinoline derivatives that can inhibit ERK2. For example, novel 1,2-bis-quinolinyl-1,4-naphthoquinones have been shown to inhibit the phosphorylation of ETS-1 by ERK2 in a dose-dependent manner, with some compounds exhibiting ATP-competitive inhibition researchgate.net.

Induction of Apoptosis: Apoptosis is a form of programmed cell death that plays a vital role in eliminating damaged or cancerous cells. Many quinoline derivatives have been shown to induce apoptosis in cancer cells nih.govnih.govresearchgate.net. For example, a quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), was found to induce both apoptosis and autophagy in pancreatic cancer cell lines nih.govresearchgate.net. The induction of apoptosis by this compound was confirmed by the activation of caspase-3 and cleavage of PARP nih.govresearchgate.net.

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Disruption of the cell cycle is a common mechanism by which anticancer agents inhibit tumor growth. Various studies have demonstrated that quinoline derivatives can induce cell cycle arrest at different phases. For instance, some aminated quinolinequinones have been shown to induce G0/G1 cell cycle arrest in a dose-dependent manner in prostate cancer cells nih.gov. In another study, a different quinoline derivative was found to arrest the cell cycle at the G2/M phase in leukemic cells mdpi.com. The ability to halt cell cycle progression prevents cancer cells from proliferating and can lead to apoptosis nih.govnih.gov.

Some quinoline derivatives exert their cytotoxic effects through direct interaction with DNA. These interactions can include intercalation, where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix. This can interfere with DNA replication and transcription, ultimately leading to cell death. Studies on certain pyrrolizino[1,2-b]quinolines have demonstrated their ability to intercalate with DNA, as evidenced by various biophysical methods, including effects on DNA spectral properties, thermal denaturation, and fluorescence enhancement of ethidium (B1194527) bromide researchgate.net.

An ideal anticancer agent should exhibit high toxicity towards cancer cells while having minimal effects on normal, healthy cells. This property, known as selective cytotoxicity, is a critical factor in the development of new cancer therapies. Some 4-aminoquinoline derivatives have been reported to possess cancer-specific cell-killing properties. For example, certain chloroquine (B1663885) analogs were found to be more cytotoxic to breast cancer cell lines (MDA-MB-231 and others) than to a non-cancer immortalized breast cell line (184B5) nih.gov. The development of glycoconjugates of 8-aminoquinoline derivatives is one strategy being explored to enhance selectivity for cancer cells, which have a higher demand for glucose.

Mechanisms of Action: Target Engagement and Downstream Effects

: Antimicrobial Activities of Quinoline Analogs

Derivatives of the quinoline scaffold have been the subject of extensive preclinical research to determine their potential as antimicrobial agents. These investigations have explored their efficacy against a wide range of pathogens, including bacteria, fungi, and protozoa, and have sought to elucidate the underlying mechanisms of their activity.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Quinoline derivatives have demonstrated notable antibacterial properties, with a more pronounced effect often observed against Gram-positive bacteria. Quaternary ammonium (B1175870) salts (QASs) incorporating a quinoline ring have shown considerable potency against these bacteria. mdpi.com Studies on 5-amino-4-quinolones identified potent activity against numerous clinical isolates of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) recorded at ≤0.06 μg/mL. nih.gov The mechanism for these specific quinolones appears to involve the selective disruption of bacterial membranes. nih.gov

In a broader screening of quinolinequinones, several compounds exhibited significant growth inhibition against Gram-positive strains, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. nih.gov Some of these molecules displayed antibacterial activity against S. aureus with a MIC value of 1.22 μg/mL. nih.gov In contrast, activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is often less potent or absent for certain classes of quinoline derivatives. mdpi.com

Table 1: Antibacterial Activity of Selected Quinoline Analogs

| Compound Class | Bacterial Strain | Activity Metric | Result | Source |

|---|---|---|---|---|

| 5-Amino-4-quinolones | Gram-Positive Clinical Isolates | MIC | ≤0.06 μg/mL | nih.gov |

| Quaternary Ammonium Lipids (Quinoline-based) | Enterococcus and Staphylococcus isolates | MIC | 4–64 µg/mL | mdpi.com |

| Quinolinequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | MIC | 1.22 μg/mL | nih.gov |

Antifungal Activity Against Fungal Strains

The potential of quinoline-based structures as antifungal agents has also been investigated. A study focusing on (4-aminobutyloxy)quinolines, which are structurally related to 4-(quinolin-6-yl)butan-1-amine, revealed significant susceptibility of various fungi and yeast strains to these compounds. nih.gov Specifically, halo-substituted 8-(4-aminobutyloxy)quinolines were effective against Candida albicans, Rhodotorula bogoriensis, Aspergillus flavus, and Fusarium solani. nih.gov The most potent of these compounds demonstrated antifungal activities comparable to established drugs like Amphotericin B, Fluconazole, and Itraconazole. nih.gov

Other research into fluorinated quinoline analogs also showed good antifungal activity against pathogens such as S. sclerotiorum and R. solani. mdpi.com Furthermore, certain quinazoline (B50416) derivatives, which share a heterocyclic core, have been found to possess high inhibitory effects on the growth of various fungi, with EC50 values ranging from 8.3 to 64.2 μg/mL. nih.gov

Table 2: Antifungal Spectrum of Substituted Quinolines

| Compound Class | Fungal Strain | Activity Level | Source |

|---|---|---|---|

| Halo-substituted 8-(4-aminobutyloxy)quinolines | Candida albicans | Significant | nih.gov |

| Halo-substituted 8-(4-aminobutyloxy)quinolines | Rhodotorula bogoriensis | Significant | nih.gov |

| Halo-substituted 8-(4-aminobutyloxy)quinolines | Aspergillus flavus | Significant | nih.gov |

| Halo-substituted 8-(4-aminobutyloxy)quinolines | Fusarium solani | Significant | nih.gov |

| Fluorinated Quinoline Analogs | S. sclerotiorum | Good (>80% inhibition) | mdpi.com |

Antimalarial Efficacy in In Vitro Parasite Models and Non-Human In Vivo Studies

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug research, with numerous analogs being evaluated for their efficacy against Plasmodium parasites, the causative agents of malaria. esr.ie

A critical focus of modern antimalarial research is the development of compounds that can overcome widespread drug resistance. nih.gov Analogs of 4-aminoquinoline have been synthesized and tested against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. researchgate.net

In one study, novel 4-aminoquinoline derivatives were potent against CQS (NF54) and CQR (Dd2 and 7G8) strains, with several compounds showing IC50 values below 100 nM against the NF54 strain. nih.gov Similarly, ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) demonstrated promising antiplasmodial activity against both the sensitive NF54 strain and the multiresistant K1 strain, with some compounds active in the low nanomolar range. nih.gov Notably, the activity of these new compounds was significantly less diminished in the resistant strain compared to chloroquine. nih.gov In vivo studies in P. berghei-infected mice showed that some derivatives could reduce parasitemia by over 90%. nih.gov

Table 3: In Vitro Antiplasmodial Activity of 4-Aminoquinoline Analogs

| Compound Class | P. falciparum Strain | Strain Type | Potency | Source |

|---|---|---|---|---|

| 4-Aminoquinoline derivatives | NF54 | Chloroquine-Sensitive | IC50 < 100 nM | nih.gov |

| 4-Aminoquinoline derivatives | Dd2 | Chloroquine-Resistant | Potent | nih.gov |

| 4-Aminoquinoline derivatives | 7G8 | Chloroquine-Resistant | Potent | nih.gov |

| ω-Aminoalkyl derivatives of 7-chloroquinolin-4-amine | NF54 | Chloroquine-Sensitive | Low nanomolar | nih.gov |

The primary mechanism of action for 4-aminoquinoline antimalarials involves disrupting the parasite's detoxification of heme. nih.gov During its life cycle stage within human red blood cells, the Plasmodium parasite digests hemoglobin, releasing large amounts of toxic heme. esr.ienih.gov The parasite neutralizes this toxicity by converting heme into an insoluble, crystalline pigment called hemozoin, which is biochemically identical to β-hematin. nih.govmedipol.edu.tr

Quinoline-based drugs accumulate in the parasite's acidic digestive vacuole and interfere with this process. nih.govnih.gov They are potent inhibitors of β-hematin formation. nih.govnih.gov By inhibiting the conversion of heme to hemozoin, these drugs cause a buildup of toxic free heme, which leads to oxidative stress and the inhibition of crucial enzymes like cysteine proteases, ultimately resulting in parasite death. nih.govnih.govuct.ac.za Studies have confirmed that active quinoline compounds inhibit both β-hematin (synthetic hemozoin) formation and hemozoin formation within the parasite itself. nih.gov This inhibition of heme crystallization is considered a key mechanism of their antimalarial action. medipol.edu.tr

Antiprotozoal Spectrum (if reported for specific quinoline-butanamine analogs)

Beyond their antiplasmodial effects, certain quinoline analogs have been assessed for activity against other protozoan parasites. In a study of novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine, compounds were tested against Trypanosoma brucei rhodesiense, the causative agent of East African human trypanosomiasis (sleeping sickness). nih.gov While the antiplasmodial activities were very promising, the antitrypanosomal activities observed were reported as moderate. nih.gov This indicates that while the quinoline scaffold has a spectrum of antiprotozoal potential, the structural modifications that optimize activity against Plasmodium may not be equally effective against other protozoa like Trypanosoma.

Other Pharmacological Explorations (e.g., Neurotoxin-like Effects in Model Organisms)

There is no published research investigating potential neurotoxin-like effects or other specific pharmacological activities of this compound in any model organisms. While some related aminoquinolines have been studied for their effects on neuromuscular transmission, such data is not available for this specific compound.

Enzymatic Stability in In Vitro Systems (e.g., Plasma Stability)

Information regarding the enzymatic stability of this compound in in vitro systems, such as its stability in plasma or its metabolism by liver microsomes, is not available in the public domain. Preclinical pharmacokinetic properties, including its metabolic stability, have not been documented in the scientific literature.

Computational and Theoretical Insights into this compound Remain to be Elucidated

Despite a comprehensive search of scientific literature, specific computational chemistry and theoretical modeling studies focusing on the compound this compound are not publicly available. As a result, a detailed analysis of its molecular docking, ligand-protein interactions, and quantum chemical properties, as requested, cannot be provided at this time.

The field of computational chemistry offers powerful tools to predict and analyze the behavior of molecules, which is crucial in drug discovery and materials science. Techniques such as molecular docking are employed to predict how a ligand, such as this compound, might bind to a protein target. This involves determining the preferred orientation of the ligand in the binding site and estimating the strength of the interaction, often expressed as a binding affinity. Such studies are instrumental in identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Furthermore, the identification of key amino acid residues within the protein's binding pocket that are crucial for recognizing and interacting with the ligand is a primary outcome of ligand-protein interaction analysis. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the specificity and strength of the binding.

Quantum chemical calculations provide deeper insights into the electronic structure and reactivity of a molecule. Analyses like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to understand the electron-donating and electron-accepting capabilities of a molecule, which are critical for its chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.

While the principles of these computational methods are well-established and have been applied to a vast number of quinoline derivatives, dedicated studies on this compound are absent from the reviewed literature. Therefore, the specific binding modes, key interacting residues with any particular protein, its frontier molecular orbital energies, electrostatic potential distribution, and predicted reactivity and stability remain subjects for future research. The scientific community awaits investigations that will shed light on the computational and theoretical profile of this particular chemical compound.

Computational Chemistry and Theoretical Modeling

In Silico Prediction of Physicochemical and ADME Properties

Lipophilicity, often expressed as the calculated log of the partition coefficient (cLogP), is a critical determinant of a molecule's ability to cross biological membranes. The Topological Polar Surface Area (TPSA) is a measure of the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen) and is correlated with passive molecular transport through membranes. A balance between lipophilicity and polarity is essential for oral bioavailability. While precise values for 4-(Quinolin-6-yl)butan-1-amine are not available from the searched sources, its structure, containing a large non-polar quinoline (B57606) ring and a polar amine group, suggests a balance of these properties.

Hydrogen bonds are key interactions between a drug molecule and its biological target. The primary amine group (-NH2) in this compound contains two hydrogen atoms that can act as hydrogen bond donors. The nitrogen atom of the amine group and the nitrogen atom within the quinoline ring each possess a lone pair of electrons, allowing them to function as hydrogen bond acceptors. These characteristics are vital for molecular recognition and binding affinity at a target site.

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. The structure of this compound features rotatable bonds within the butyl chain connecting the rigid quinoline ring to the terminal amine group. This flexibility allows the molecule to adopt various spatial arrangements, which can be crucial for fitting into a protein's binding pocket.

Table 1: Predicted Physicochemical Properties of this compound (Note: As specific values are not available in the searched public databases, this table describes the functional groups responsible for these properties.)

| Property | Contributing Structural Feature(s) | Significance |

| cLogP | Quinoline ring (lipophilic), Butylamine (B146782) chain (lipophilic/hydrophilic balance) | Influences solubility, permeability, and membrane traversal. |

| TPSA | Quinoline nitrogen, Primary amine nitrogen | Relates to polarity and hydrogen bonding potential, affecting cell permeability. |

| Hydrogen Bond Donors | Primary amine (-NH2) | Enables specific interactions with biological targets. |

| Hydrogen Bond Acceptors | Quinoline nitrogen, Primary amine nitrogen | Enables specific interactions with biological targets. |

| Rotatable Bonds | Butyl chain single bonds | Confers molecular flexibility for optimal target binding. |

Cheminformatics for Virtual Screening and Library Design

The quinoline scaffold is recognized in medicinal chemistry as a "privileged scaffold" because it is a structural component of many compounds with a wide range of biological activities. nih.govbenthamdirect.comresearchgate.net This makes this compound a molecule of significant interest for cheminformatics applications, such as virtual screening and the design of compound libraries. researchgate.netnih.gov

In virtual screening, large databases of chemical structures are computationally evaluated for their potential to bind to a specific biological target. nih.govresearchgate.net The structure of this compound can be used as a query in similarity searches to find related compounds or can be "docked" into the active sites of various proteins to predict binding affinity. Its key features—the rigid, aromatic quinoline core for potential π-stacking interactions, the flexible alkyl linker, and the terminal primary amine for hydrogen bonding and salt bridge formation—provide multiple points for potential interaction with a target.

Furthermore, this compound is an excellent starting point for the design of a focused chemical library. mdpi.commdpi.com By using its structure as a central scaffold, chemists can computationally generate a vast number of derivatives. mdpi.com Variations could include:

Adding different substituents to the quinoline ring to explore structure-activity relationships (SAR).

Altering the length and composition of the linker between the ring and the amine.

Modifying the primary amine to a secondary or tertiary amine, or replacing it with other functional groups.

This in silico library generation allows researchers to explore a wide chemical space to identify molecules with optimized properties before committing to their chemical synthesis. mdpi.com

Future Perspectives and Research Directions for Quinoline 6 Yl Butan 1 Amine and Its Analogs

Rational Design of Enhanced Quinoline (B57606) Derivatives with Tailored Biological Profiles

The rational design of novel quinoline derivatives is a key strategy to enhance their therapeutic potential and tailor their biological profiles for specific targets. This approach relies on a deep understanding of structure-activity relationships (SAR), bioisosteric replacement strategies, and the specific molecular interactions with biological targets.

A primary focus of rational design has been the development of quinoline-based kinase inhibitors. crimsonpublishers.comresearchgate.net Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in cancer. crimsonpublishers.comresearchgate.net Several FDA-approved quinoline-containing compounds are already in clinical use as kinase inhibitors. crimsonpublishers.com Future design strategies will leverage advanced techniques to optimize these inhibitors for higher potency and selectivity, thereby minimizing off-target effects. crimsonpublishers.com

The versatility of the quinoline scaffold also extends to the development of agents against infectious diseases. nih.govresearchgate.net SAR studies have been instrumental in identifying potent quinoline-based compounds against both replicating and non-replicating Mycobacterium tuberculosis. crimsonpublishers.com For instance, modifications to the quinoline core, such as the strategic placement of trifluoromethyl groups, have been shown to significantly impact anti-TB activity. crimsonpublishers.com Similarly, novel quinoline derivatives have been designed and synthesized as antimalarial agents with moderate to high activity against Plasmodium falciparum, with some compounds showing excellent activity compared to existing drugs like chloroquine (B1663885). nih.gov The development of antiparasitic agents against Trypanosoma cruzi and Leishmania mexicana has also benefited from the rational design of quinoline derivatives. researchgate.net

Bioisosteric replacement is another powerful tool in the rational design of quinoline derivatives. This strategy involves substituting a functional group with another that has similar physical or chemical properties to improve the compound's pharmacokinetic or toxicological profile without losing its biological activity. researchgate.netacs.org For example, the replacement of a labile benzanilide core in a series of ABCG2 modulators with a more stable N-biphenylyl quinoline carboxamide moiety led to the development of potent and selective ABCG2 inhibitors with improved stability. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The therapeutic potential of quinoline derivatives is vast, with ongoing research continually uncovering new biological targets and applications. orientjchem.org The functionalization of the quinoline motif at various positions has yielded derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. crimsonpublishers.comjptcp.comresearchgate.net

In oncology, beyond the well-established kinase targets, quinoline derivatives are being explored for their ability to modulate other key players in cancer progression. acs.orgpensoft.net These include targets involved in cell cycle regulation, apoptosis, and angiogenesis. orientjchem.orgpensoft.net For instance, some quinoline derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. unf.edu

A particularly promising new area is the targeting of epigenetic modulators. crimsonpublishers.comnih.gov DNA methyltransferases (DNMTs) are enzymes that play a crucial role in epigenetic regulation, and their aberrant activity is linked to cancer. nih.gov Quinoline-based compounds, such as SGI-1027, have been identified as inhibitors of DNMTs, demonstrating the potential of this scaffold in epigenetic therapy. crimsonpublishers.comnih.gov

The exploration of quinoline derivatives in neurodegenerative diseases is also gaining traction. nih.gov Some hybrids of tacrine and 8-hydroxyquinoline have shown promise in targeting Alzheimer's disease by combining cholinesterase inhibition with metal-chelating and antioxidant properties. nih.gov The ability of certain quinoline derivatives to inhibit amyloid β (Aβ) aggregation further highlights their potential in this therapeutic area. nih.gov

Furthermore, the broad-spectrum antimicrobial activity of quinolines continues to be an active area of research, with derivatives showing efficacy against various bacterial and fungal pathogens. jptcp.comrsc.org

Integration of Advanced Synthetic Methodologies and High-Throughput Screening

The exploration of the vast chemical space around the quinoline scaffold necessitates the use of advanced and efficient synthetic methodologies. Traditional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, are often limited by harsh conditions and low yields. nih.govresearchgate.net Modern synthetic chemistry offers a range of powerful techniques to overcome these limitations and facilitate the rapid generation of diverse quinoline libraries for high-throughput screening (HTS). nih.gov

Advanced Synthetic Methodologies for Quinoline Derivatives:

| Methodology | Description | Advantages |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. crimsonpublishers.comnih.govnih.gov | High efficiency, atom economy, and the ability to generate diverse molecular scaffolds in a single step. crimsonpublishers.comnih.gov |

| Green Chemistry Approaches | Employs environmentally friendly techniques such as the use of nanocatalysts, microwave irradiation, and green solvents like water and ethanol. researchgate.netnih.govnih.govtubitak.gov.tr | Reduced waste, energy consumption, and use of hazardous substances. researchgate.netnih.gov |

| Continuous Flow Synthesis | Reactions are performed in a continuous stream rather than in a batch, allowing for precise control over reaction parameters. crimsonpublishers.comnih.govnanobioletters.comarabjchem.org | Enhanced safety, scalability, and efficiency, particularly for photochemical and high-pressure reactions. crimsonpublishers.comnih.gov |

| Combinatorial Synthesis | Enables the rapid synthesis of large libraries of related compounds, which is crucial for HTS. nih.govnih.gov | Facilitates the exploration of a wide range of structural variations to identify lead compounds. nih.gov |

Once these diverse libraries of quinoline derivatives are synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity against a multitude of targets. nih.gov HTS platforms utilize automated robotic systems to test millions of compounds in a short period, significantly accelerating the early stages of drug discovery. rsc.org The combination of advanced synthetic methods and HTS allows for the efficient identification of hit compounds with desired biological activities, which can then be further optimized into lead candidates. nih.gov

Synergistic Application of Experimental and Computational Approaches in Drug Discovery

The integration of computational and experimental methods has become an indispensable strategy in modern drug discovery, significantly streamlining the process of identifying and optimizing new therapeutic agents. orientjchem.orgnih.gov This synergistic approach is particularly valuable in the development of quinoline derivatives, allowing for the rational design of compounds with enhanced efficacy and selectivity. nih.gov

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations play a pivotal role in this process. nih.govnih.govnih.gov

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This allows for the prediction of the activity of novel, unsynthesized quinoline derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.govmdpi.com

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. researchgate.netpensoft.netnih.govtubitak.gov.tr This provides valuable insights into the binding mode and key interactions between quinoline derivatives and their biological targets, guiding the design of more potent inhibitors. unf.edunih.gov For example, docking studies have been used to understand the binding of quinoline derivatives to targets such as HIV reverse transcriptase and c-Abl kinase. pensoft.nettubitak.gov.tr

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, confirming the stability of the interactions predicted by docking studies. mdpi.comdoi.orgnih.gov

The predictions and insights gained from these computational models are then validated through experimental studies, which involve the chemical synthesis of the designed compounds and their subsequent biological evaluation. jptcp.comresearchgate.netrsc.orgnih.govmdpi.com This iterative cycle of in silico design, synthesis, and in vitro/in vivo testing allows for the rapid optimization of lead compounds, saving both time and resources in the drug discovery pipeline. nih.govnih.gov

Development of Quinoline Derivatives as Molecular Probes for Biological Systems

Beyond their therapeutic applications, the unique photophysical properties of quinoline derivatives make them excellent candidates for the development of molecular probes for bioimaging and sensing. crimsonpublishers.comcrimsonpublishers.com These probes are invaluable tools for visualizing and understanding complex biological processes at the molecular level in living systems. crimsonpublishers.comresearchgate.net

Quinoline-based fluorescent probes have been designed for a variety of applications, including:

Cellular Imaging: The inherent fluorescence of the quinoline scaffold can be modulated to develop probes for live-cell imaging. nih.gov These probes can be used to stain specific cellular compartments, such as lipid droplets, or to monitor dynamic processes like changes in intracellular pH. crimsonpublishers.comnih.gov

Sensing Metal Ions: Quinoline derivatives have been successfully employed as chemosensors for the detection of various metal ions, including Zn²⁺, Fe³⁺, and Cu²⁺. acs.orgresearchgate.netnanobioletters.comrsc.org The binding of a metal ion to the quinoline probe can induce a change in its fluorescence, allowing for the sensitive and selective detection of these ions in biological and environmental samples. nanobioletters.comarabjchem.org

Detecting Biomolecules: Rationally designed quinoline probes can be used to detect specific biomolecules of interest. For instance, a quinoline-based fluorescent probe has been developed for the real-time monitoring of cysteine in glioma cells, which could have implications for the early diagnosis of this type of brain tumor. nih.gov

Lymph Node Mapping: A novel quinoline-based fluorescent probe, KSNP117, has been developed for the sensitive and quantitative detection of sentinel lymph nodes, demonstrating the potential of these compounds as bioimaging agents in a clinical setting. nih.gov

The development of these molecular probes is often guided by a rational design approach, where the quinoline scaffold is strategically modified to tune its photophysical properties and introduce specific recognition elements for the target analyte. researchgate.netnih.gov The facile synthesis of these probes, often through methods like palladium-catalyzed cross-coupling, allows for the combinatorial development of diverse fluorescent sensors for a wide range of biological applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Quinolin-6-yl)butan-1-amine?

- Methodology :

- Step 1 : Start with quinolin-6-yl derivatives (e.g., quinoline-6-carboxylic acid) and perform nucleophilic substitution or reductive amination to introduce the butan-1-amine chain.

- Step 2 : Use reagents like sodium azide (DPPA) and DBU in DMF for azide formation, followed by reduction with triphenylphosphine/water/THF to yield the primary amine .

- Step 3 : Purify via column chromatography or recrystallization. Monitor reaction progress using TLC or LC-MS.

- Key Considerations : Ensure anhydrous conditions for amine stability and minimize side reactions (e.g., oxidation of the quinoline ring).

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Tools :

- NMR : Confirm proton environments (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm, amine protons at δ 1.5–2.5 ppm).

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 215.3 for C₁₃H₁₆N₂).

- Reference Standards : Compare with synthesized intermediates (e.g., quinolin-6-yl bromide) to track functional group transformations .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Software : Use SHELXL for small-molecule refinement. Input .hkl files from single-crystal X-ray diffraction and apply restraints for bond lengths/angles .

- Challenges : Address disorder in the butan-1-amine chain or quinoline ring using PART commands. Validate with R-factor convergence (<5% for R₁).

- Cross-Validation : Compare with WinGX -generated ORTEP diagrams to visualize anisotropic displacement ellipsoids .

Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition?

- Hypothesis : The quinoline moiety binds to hydrophobic enzyme pockets (e.g., acetylcholinesterase), while the amine group facilitates hydrogen bonding.

- Experimental Design :

- Assays : Perform in vitro enzyme inhibition assays (IC₅₀ determination) with Ellman’s reagent for cholinesterase activity.

- Molecular Modeling : Dock the compound into enzyme active sites (e.g., PDB: 4EY7) using AutoDock Vina. Compare binding energies with known inhibitors .

- Data Interpretation : Correlate IC₅₀ values with logP (lipophilicity) to optimize pharmacokinetic properties.

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Approach :

- Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Analyze degradation products via LC-MS.

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Identify pH-dependent degradation pathways (e.g., amine protonation at low pH).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.